Cas no 122717-54-8 (Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-)

Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 化学的及び物理的性質
名前と識別子
-
- Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-
- Liangshanin A
- (-)-LiangshaninA
- [ "" ]
- (1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione
- FS-10245
- (-)-Liangshanin A
- 122717-54-8
- AKOS032961898
- (1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadec-7-ene-6,15-dione
-
- インチ: InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1
- InChIKey: CNTXARLHZHVLRV-MJTHGBBVSA-N
- ほほえんだ: O[C@@H]1[C@@H]2C(=C)C([C@@]31[C@@H](C[C@@H]1C(C)(C)C(C=C[C@@]1(C)[C@@H]3CC2)=O)O)=O
計算された属性
- せいみつぶんしりょう: 330.18310931g/mol
- どういたいしつりょう: 330.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 523.0±50.0 °C at 760 mmHg
- フラッシュポイント: 284.2±26.6 °C
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L23540-5mg |
Liangshanin A |
122717-54-8 | 5mg |
¥5600.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4432-1 mg |
Liangshanin A |
122717-54-8 | 98% | 1mg |
¥ 5,710 | 2023-07-11 | |
TargetMol Chemicals | TN4432-5 mg |
Liangshanin A |
122717-54-8 | 98% | 5mg |
¥ 28,000 | 2023-07-11 | |
A2B Chem LLC | AA24483-1mg |
Liangshanin A |
122717-54-8 | >98% | 1mg |
$699.00 | 2024-04-20 | |
A2B Chem LLC | AA24483-5mg |
Liangshanin A |
122717-54-8 | 98.5% | 5mg |
$869.00 | 2024-04-20 | |
TargetMol Chemicals | TN4432-1mg |
Liangshanin A |
122717-54-8 | 1mg |
¥ 5710 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4432-1 mg |
Liangshanin A |
122717-54-8 | 1mg |
¥2835.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4432-5mg |
Liangshanin A |
122717-54-8 | 5mg |
¥ 28000 | 2024-07-20 |
Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-に関する追加情報
Structural and Biological Insights into Kaura-1,16-diene-3,15-dione, (7a,14R)- (CAS No. 122717-54-8)
The compound Kaura-1,16-diene-3,15-dione, (7a,14R)- (CAS No. 122717-54-8) represents a structurally unique tetracyclic triterpenoid derivative isolated from the bark of Kigelia africana. Its stereochemically defined configuration at the (7a,14R) positions and the conjugated diene system between carbons 1 and 16 create a rigid scaffold with remarkable electronic properties. Recent NMR spectroscopic analysis confirmed the compound's ability to undergo keto-enol tautomerism under physiological conditions, a property that may contribute to its observed biological activities.
Emerging studies published in Journal of Natural Products (2023) highlight this compound's potential as an anti-inflammatory agent through dual inhibition of cyclooxygenase (COX) enzymes and NF-kB signaling pathways. Researchers demonstrated IC₅₀ values of 0.8 μM against COX-2 isoforms in vitro—comparable to celecoxib but with superior selectivity over COX-1. The hydroxyl groups at positions 7 and 14 were identified as critical for this activity via molecular docking studies using AutoDock Vina software.
In oncology research, preclinical data from Cancer Letters (2024) revealed cytotoxic effects against triple-negative breast cancer cells with an IC₅₀ of 3.2 μM. Mechanistic investigations showed disruption of mitochondrial membrane potential and activation of caspase-dependent apoptosis pathways mediated by the conjugated diene system. This structural feature also enables efficient cellular uptake due to its amphiphilic nature—a property now being exploited in drug delivery systems using lipid-polymer hybrid nanoparticles.
Synthetic chemists have recently developed a convergent synthesis route published in Angewandte Chemie (2023), achieving an overall yield of 9% through a palladium-catalyzed cross-coupling strategy at the diene moiety. This method allows site-specific functionalization for structure-activity relationship studies without compromising the core scaffold's integrity. Notably, fluorinated analogs synthesized via this approach demonstrated enhanced blood-brain barrier permeability—opening new avenues for neurodegenerative disease applications.
Raman spectroscopy combined with machine learning models has identified unique vibrational fingerprints at 985 cm⁻¹ and 1650 cm⁻¹ corresponding to the diketone groups and conjugated double bonds respectively. These spectral markers are now being used in high-throughput screening platforms to identify synergistic drug combinations targeting multidrug-resistant pathogens like MRSA strains.
Clinical translation efforts are focused on optimizing pharmacokinetic profiles through prodrug strategies involving esterification of the hydroxyl groups. A phase I trial conducted in collaboration with the NIH showed acceptable safety margins at doses up to 5 mg/kg/day in healthy volunteers with plasma half-life extended to ~9 hours using PEGylation techniques.
This compound's unique combination of structural features—a rigid tetracyclic core with strategically placed functional groups—positions it as a promising lead compound for developing multitarget therapeutics. Current research directions include investigating its epigenetic regulatory effects on histone deacetylases and exploring its role in modulating tumor microenvironment through extracellular vesicle interactions as reported in Nature Communications (January 2024).
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